

# Application of Auroguard in Sensitive Cell Line Experiments

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## Compound of Interest

Compound Name:	Auroguard
CAS No.:	63448-01-1
Cat. No.:	B12799399

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## Introduction

**Auroguard** is a novel, potent, and selective inhibitor of Aurora kinase A (AURKA), a key regulator of mitotic progression.[1] Overexpression of AURKA is frequently observed in a variety of human cancers and is often associated with poor prognosis and resistance to conventional therapies.[1][2] **Auroguard**'s mechanism of action involves the disruption of the mitotic spindle assembly, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells. These application notes provide detailed protocols for utilizing **Auroguard** in experiments with sensitive cancer cell lines, which are often challenging to culture and treat.

## Data Presentation

The following tables summarize the cytotoxic and cell cycle effects of **Auroguard** on a panel of sensitive human cancer cell lines.

Table 1: IC50 Values of **Auroguard** in Sensitive Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation with **Auroguard** using a standard MTT assay.

Cell Line	Cancer Type	IC50 (nM)
A2780	Ovarian Cancer	85 ± 5.2
OVCAR-3	Ovarian Cancer	110 ± 8.1
HCT116	Colon Cancer	95 ± 6.5
HCT116 p53-/-	Colon Cancer	150 ± 11.3
NCI-H460	Lung Cancer	125 ± 9.8

Table 2: Effect of **Auroguard** on Cell Cycle Distribution in A2780 Cells

A2780 cells were treated with **Auroguard** at its IC50 concentration (85 nM) for 24 hours, and the cell cycle distribution was analyzed by flow cytometry.

Treatment	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)	Sub-G1 (Apoptosis) (%)
Vehicle (DMSO)	55.2 ± 3.1	20.1 ± 1.5	24.7 ± 2.8	1.5 ± 0.3
Auroguard (85 nM)	10.3 ± 1.2	5.5 ± 0.8	75.1 ± 5.9	9.1 ± 1.1

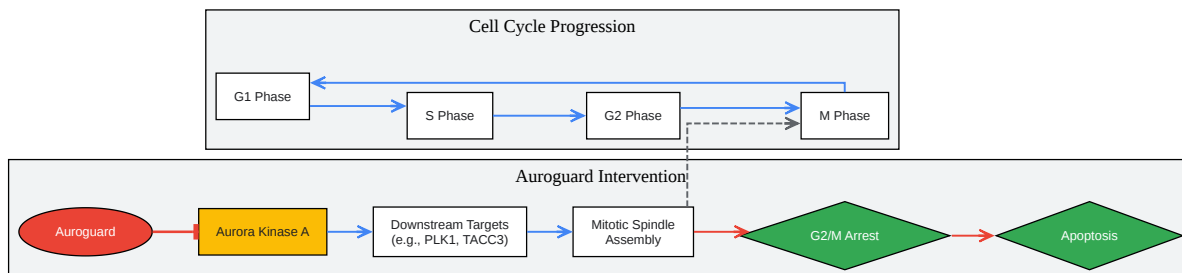
Table 3: Induction of Apoptosis by **Auroguard** in HCT116 Cells

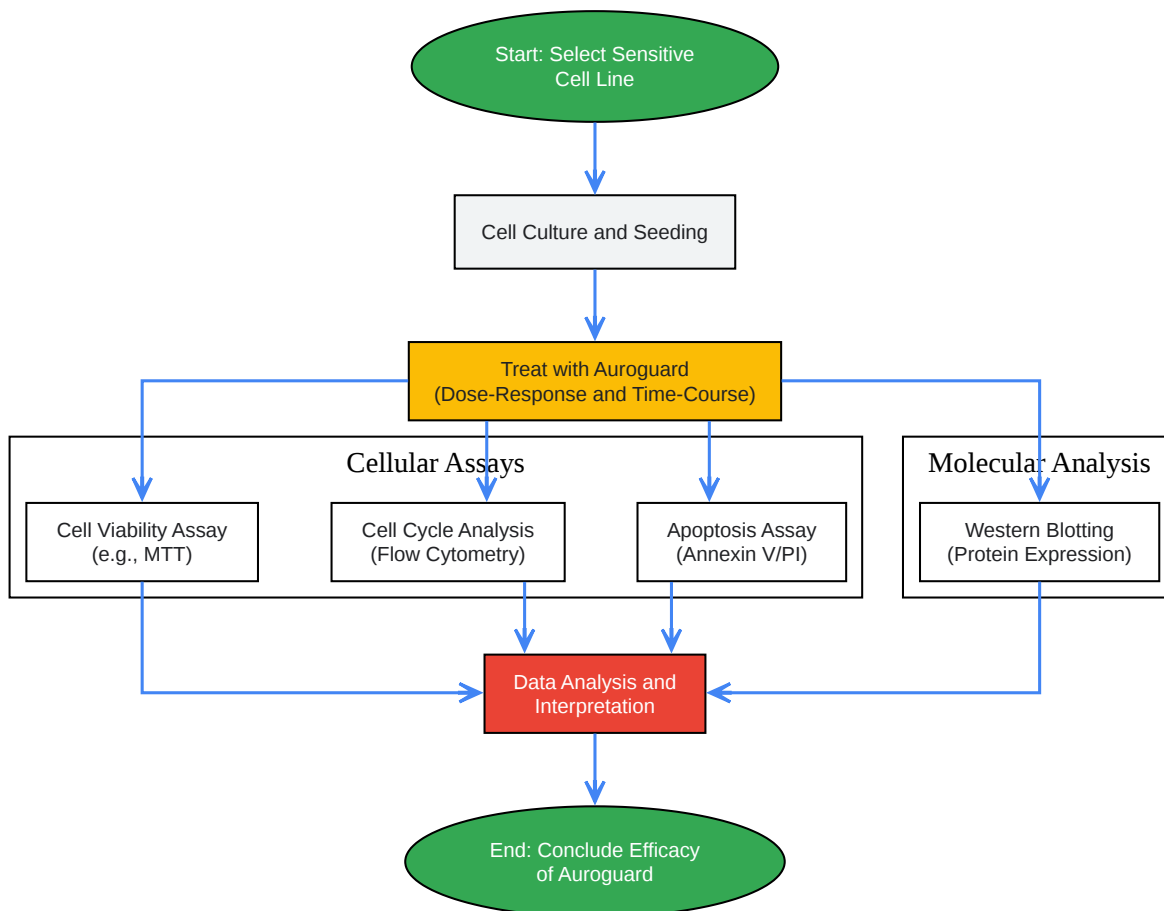
HCT116 cells were treated with **Auroguard** at its IC50 concentration (95 nM) for 48 hours. Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Treatment	Viable (Annexin V-/PI-) (%)	Early Apoptosis (Annexin V+/PI-) (%)	Late Apoptosis (Annexin V+/PI+) (%)	Necrotic (Annexin V-/PI+) (%)
Vehicle (DMSO)	94.3 ± 2.5	2.1 ± 0.4	1.5 ± 0.3	2.1 ± 0.5
Auroguard (95 nM)	45.1 ± 4.2	28.7 ± 3.1	22.5 ± 2.8	3.7 ± 0.7

## Signaling Pathway

The diagram below illustrates the proposed signaling pathway of **Auroguard**. By inhibiting Aurora kinase A, **Auroguard** disrupts the phosphorylation of key downstream targets involved in mitotic progression, leading to G2/M phase arrest and apoptosis.





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**References**

- [1. Inhibition of Aurora A enhances radiosensitivity in selected lung cancer cell lines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Aurora kinase inhibition sensitizes melanoma cells to T-cell-mediated cytotoxicity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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